1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one
CAS No.:
Cat. No.: VC17660813
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one -](/images/structure/VC17660813.png)
Specification
Molecular Formula | C7H11NO |
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Molecular Weight | 125.17 g/mol |
IUPAC Name | 1-[1-(aminomethyl)cyclopropyl]prop-2-en-1-one |
Standard InChI | InChI=1S/C7H11NO/c1-2-6(9)7(5-8)3-4-7/h2H,1,3-5,8H2 |
Standard InChI Key | COCIQANGTWDOET-UHFFFAOYSA-N |
Canonical SMILES | C=CC(=O)C1(CC1)CN |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The molecule features a cyclopropane ring substituted at one position with an aminomethyl group () and at another with a prop-2-en-1-one group (). This arrangement creates a strained cyclopropane system adjacent to both a nucleophilic amine and an electrophilic enone, enabling diverse reaction pathways. The cyclopropane ring introduces significant angle strain, which influences the compound’s stability and reactivity .
The α,β-unsaturated ketone moiety allows for conjugate additions and cycloadditions, while the aminomethyl group participates in hydrogen bonding and acid-base interactions. Computational models suggest that the planar enone system and the non-planar cyclopropane ring create a sterically congested environment, potentially affecting intermolecular interactions .
Physicochemical Properties
While experimental data for this specific compound is sparse, analogous structures provide reasonable estimates:
Property | Value/Description |
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Molecular Formula | |
Molecular Weight | 123.16 g/mol |
Boiling Point | ~210–220°C (estimated) |
Solubility | Moderate in polar aprotic solvents |
LogP (Partition Coeff.) | ~0.8 (predicted) |
The presence of both polar (amine, ketone) and nonpolar (cyclopropane) regions suggests amphiphilic behavior, enabling interactions with biological membranes and synthetic polymers .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one likely involves the following key steps:
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Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction.
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Aminomethylation: Introduction of the group through nucleophilic substitution or reductive amination.
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Enone Installation: Addition of the prop-2-en-1-one moiety via aldol condensation or oxidation of propargyl alcohols.
A plausible route involves reacting cyclopropylamine derivatives with acetylene-containing precursors under palladium catalysis, followed by oxidative ketonization .
Optimization Considerations
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Ring Strain Mitigation: The cyclopropane’s instability necessitates low-temperature reactions (<0°C) and inert atmospheres to prevent ring-opening .
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Amine Protection: The primary amine group requires protection (e.g., as a Boc-carbamate) during enone formation to avoid undesired Michael additions .
Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
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Enone System: Undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-carbon. For example, reaction with glutathione could model biological detoxification pathways .
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Aminomethyl Group: Participates in Schiff base formation with carbonyl compounds, enabling conjugation to biomolecules or polymers.
Cyclopropane Ring Reactivity
The strained cyclopropane may engage in:
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Ring-Opening Polymerizations: Initiated by radicals or acids, forming polyketone-amines with potential adhesive properties .
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Transition Metal Complexation: The ring’s π-character allows coordination to metals like rhodium, enabling catalytic applications .
Biological and Industrial Applications
Material Science Applications
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Polymer Crosslinking: The enone and amine groups enable covalent network formation in epoxy resins.
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Liquid Crystals: The rigid cyclopropane core could stabilize mesophases in nematic materials .
Research Frontiers and Challenges
Unresolved Questions
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Metabolic Fate: Unknown whether the cyclopropane ring undergoes enzymatic oxidation to form reactive epoxides.
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Toxicology: Predictive models flag potential hepatotoxicity due to the enone’s electrophilicity, requiring in vitro validation .
Synthesis Scalability
Current barriers include:
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Low Yields: Ring-opening side reactions during enone installation (typically <30% yield).
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Purification Complexity: Similar polarities of byproducts necessitate advanced chromatography .
Comparative Analysis with Structural Analogs
The ketone group in 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one distinguishes it from amine-dominated analogs, shifting reactivity toward electrophilic rather than nucleophilic pathways .
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